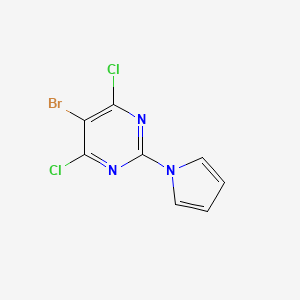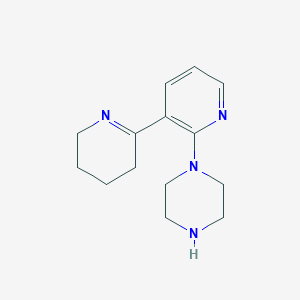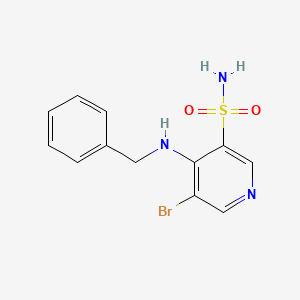![molecular formula C6H10N2O2 B11803430 Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one is a heterocyclic compound that features a fused ring system combining furan and pyrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydrofuro[3,4-b]pyrazin-2(1H)-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diaminofurazan with suitable diketones can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hexahydrofuro[3,4-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Aplicaciones Científicas De Investigación
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structural features make it useful in materials science, particularly in developing new materials with specific properties
Mecanismo De Acción
The mechanism by which Hexahydrofuro[3,4-b]pyrazin-2(1H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Hexahydrofuro[3,4-b]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine core but differ in their fused ring systems and functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system but with different heteroatoms and structural arrangements.
Uniqueness: this compound’s unique combination of furan and pyrazine rings sets it apart from other heterocyclic compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2,4,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-1-7-4-2-10-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
Clave InChI |
OYOVJNHJTUEVQS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CO1)NC(=O)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)


